2-Ethyl-[1,3]oxazinane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-ethyl-1,3-oxazinane |
InChI |
InChI=1S/C6H13NO/c1-2-6-7-4-3-5-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
UALFXSSRCZUJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NCCCO1 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Oxazinane Derivatives
Classical Approaches toresearchgate.netfrontiersin.orgOxazinane Ring Formation
The traditional methods for synthesizing researchgate.netfrontiersin.orgoxazinanes have been the cornerstone of their preparation for many years. These approaches often involve the cyclization of acyclic precursors that already contain the necessary carbon, nitrogen, and oxygen atoms.
Cyclocondensation reactions represent one of the most direct and widely used methods for the formation of the researchgate.netfrontiersin.orgoxazinane ring. These reactions typically involve the joining of two or more molecules with the concurrent loss of a small molecule, such as water.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (that is not enolizable), and a primary or secondary amine or ammonia. byjus.com The product of this reaction is a β-amino carbonyl compound, known as a Mannich base. byjus.com The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.orglibretexts.org The compound with an acidic proton can then tautomerize to its enol form, which subsequently attacks the electrophilic iminium ion. wikipedia.orglibretexts.org
In the context of researchgate.netfrontiersin.orgoxazinane synthesis, a variation of the Mannich reaction can be employed where a 1,3-amino alcohol serves as the bifunctional starting material. This approach allows for the intramolecular cyclization to form the heterocyclic ring.
The Betti reaction is a specific type of Mannich reaction that traditionally involves the reaction of a phenol, an aldehyde, and an amine to produce aminobenzylphenols, also known as Betti bases. cbijournal.comresearchgate.net This reaction has been adapted for the synthesis of various heterocyclic compounds, including researchgate.netfrontiersin.orgoxazine (B8389632) derivatives. rsc.orgnih.gov The synthesis of 1,3-oxazine derivatives can be achieved through the reaction of a Betti base with an aldehyde. rsc.org For instance, the condensation of a Betti base with aliphatic aldehydes can lead to the formation of N,O-acetals, which are essentially researchgate.netfrontiersin.orgoxazinane structures. rsc.org The reaction of Betti bases with formaldehyde (B43269) has also been shown to yield researchgate.netfrontiersin.orgoxazine derivatives. rsc.org
While the classical Betti reaction often utilizes aromatic aldehydes and phenols, the fundamental principle of forming a C-N and a C-O bond in a tandem or sequential manner can be applied to the synthesis of saturated researchgate.netfrontiersin.orgoxazinanes from appropriate precursors.
A direct and efficient method for the synthesis of 2-substituted- researchgate.netfrontiersin.orgoxazinanes is the condensation of a 1,3-amino alcohol with an aldehyde or ketone. scirp.orgsemanticscholar.org For the specific synthesis of 2-Ethyl- researchgate.netfrontiersin.orgoxazinane, the reaction would involve 3-aminopropan-1-ol and propanal.
This reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction between the amino group of the 3-aminopropan-1-ol and the carbonyl group of the aldehyde. Subsequent intramolecular cyclization through the attack of the hydroxyl group on the iminium ion intermediate, followed by dehydration, yields the stable six-membered researchgate.netfrontiersin.orgoxazinane ring. One study demonstrated that purging a mixture of an aldehyde and an amino alcohol with air, followed by microwave irradiation, can efficiently produce oxazinanes. scirp.orgsemanticscholar.org Another approach describes the synthesis of 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines through the microwave-assisted condensation of 3-aminopropanol with carboxylic acids under solvent-free conditions. smolecule.com
A general procedure for the synthesis of 1,3-oxazolo- and 1,3-oxazino[3,2-d] researchgate.netcore.ac.ukbenzoxazepines involves the condensation of 2-aminoethanol or 3-amino-1-propanol with 2-(2-bromoethoxy)benzaldehydes. researchgate.net This highlights the versatility of the condensation reaction between amino alcohols and aldehydes in constructing complex heterocyclic systems that include the researchgate.netfrontiersin.orgoxazinane moiety.
Table 1: Examples of Reagents for the Synthesis of 2-Substituted- researchgate.netfrontiersin.orgoxazinanes
| 1,3-Amino Alcohol | Carbonyl Precursor | Product |
| 3-Aminopropan-1-ol | Propanal | 2-Ethyl- researchgate.netfrontiersin.orgoxazinane |
| 3-Methylamino-1-propanol | Various Aldehydes | 3-Methyl-2-substituted- researchgate.netfrontiersin.orgoxazinanes researchgate.net |
| 3-Aminopropan-1-ol | Formaldehyde | researchgate.netfrontiersin.orgOxazinane |
The synthesis of researchgate.netfrontiersin.orgoxazinan-2-ones, which are oxidized derivatives of researchgate.netfrontiersin.orgoxazinanes, can be effectively achieved using carbonate precursors. These methods are often considered greener alternatives to traditional routes that may use hazardous reagents like phosgene. frontiersin.org A high-yielding synthesis of 1,3-oxazinan-2-ones involves the reaction of 3-amino-1-propanols with ethylene (B1197577) carbonate in the presence of a catalyst such as triazabicyclodecene (TBD). researchgate.netcore.ac.ukbohrium.com This reaction proceeds through an intermolecular cyclization via a double BAc2 mechanism. researchgate.netcore.ac.uk
Another approach is a one-pot synthesis from amines and 1,3-diols using a dialkyl carbonate and a base like potassium tert-butoxide. york.ac.uk The reactivity of the dialkyl carbonate has been shown to influence the yield of the resulting 1,3-oxazinan-2-one. york.ac.uk
Table 2: Carbonate Precursors in researchgate.netfrontiersin.orgOxazinan-2-one Synthesis
| Amino Alcohol | Carbonate Precursor | Catalyst/Base | Product |
| 3-Amino-1-propanols | Ethylene Carbonate | TBD | 1,3-Oxazinan-2-ones researchgate.netcore.ac.uk |
| Various Amines and 1,3-Diols | Dialkyl Carbonates (e.g., DMC, DEC) | Potassium tert-butoxide | 1,3-Oxazinan-2-ones york.ac.uk |
Cycloaddition reactions provide a powerful tool for the construction of cyclic systems, including researchgate.netfrontiersin.orgoxazinanes. These reactions involve the formation of a cyclic product from two or more unsaturated molecules. A notable example is the palladium-catalyzed [4+2] cycloaddition reaction. In this approach, aza-π-allylpalladium and oxa-π-allylpalladium 1,4-dipoles are generated from the decarboxylation of 5-methylene-1,3-oxazinan-2-ones and 5-methylene-1,3-dioxan-2-ones. These intermediates then react with 1,3,5-triazinanes to afford a variety of researchgate.netfrontiersin.orgoxazinane derivatives in good to excellent yields. organic-chemistry.orgorganic-chemistry.orgnih.govbohrium.comresearchgate.net
Furthermore, a Lewis acid-mediated [4+2] cycloaddition of N-tosylazetidines with carbonyl compounds has been reported to produce non-racemic 1,3-oxazinanes. iitk.ac.in This method demonstrates the potential for stereoselective synthesis of these heterocyclic systems. Organocatalytic enantioselective [4+2]-annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones has also been established for the synthesis of enantioenriched 1,3-oxazinane (B78680) derivatives. researchgate.net
Cycloaddition Reactions
[4+2] Cycloadditions forCurrent time information in Bangalore, IN.acs.orgOxazinane Scaffolds
The [4+2] cycloaddition, or Diels-Alder reaction, represents a powerful tool for the construction of six-membered rings. In the context of Current time information in Bangalore, IN.acs.orgoxazinane synthesis, organocatalytic variants have emerged as a prominent strategy for creating chiral scaffolds. A notable approach involves the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters. nih.govrsc.org This methodology facilitates the synthesis of chiral 1,2-oxazinane (B1295428) spiro-oxindoles, which are of significant interest in medicinal chemistry. nih.govresearchgate.net
The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at room temperature, utilizing a small amount (e.g., 5 mol%) of an organocatalyst. nih.gov The choice of protective group on the methyleneindolinone has been found to be crucial for the reaction's success, influencing outcomes through electronic effects, catalyst binding, and steric hindrance. nih.gov This method consistently produces the desired spirocyclic 1,2-oxazinanes in good to excellent yields and with high levels of stereocontrol (diastereoselectivity and enantioselectivity). nih.govrsc.org
Table 1: Organocatalytic [4+2] Cycloaddition of Methyleneindolinones and γ-Aminooxy-α,β-unsaturated Ester (Representative data based on a model reaction) nih.gov
| Entry | Reactant 1 (Methyleneindolinone) | Reactant 2 | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 1a | 2a | Organocatalyst 3a | DCM | 48 | 80 | >20:1 | 95 |
| 2 | 1a | 2a | Organocatalyst 3b | Toluene | 48 | 65 | >20:1 | 88 |
| 3 | 1b | 2a | Organocatalyst 3a | DCM | 72 | 75 | >20:1 | 92 |
dr = diastereomeric ratio; ee = enantiomeric excess. Reactants and catalysts are generic labels representing specific structures in the cited research.
Cycloaddition of Ketenes to Aldimines
The reaction between ketenes and aldimines, famously known as the Staudinger cycloaddition, is a classic method for synthesizing β-lactams (azetidin-2-ones) via a [2+2] cycloaddition mechanism. rasayanjournal.co.in However, under certain conditions, this reaction can also lead to the formation of six-membered heterocyclic rings. Specifically, the reaction has been shown to produce 1,3-oxazin-4-one derivatives. rasayanjournal.co.inmostwiedzy.pl
This alternative [4+2] cycloaddition pathway can occur when the ketene (B1206846) or imine components possess suitable functionalities. For instance, the thermal generation of ketenes from 5-acyl or 5-carbamoyl-2,2-dimethyl-1,3-dioxa-4,6-diones (derivatives of Meldrum's acid) and their subsequent reaction with aldimines can yield 1,3-oxazinones. mostwiedzy.pl It has been reported that in an excess of ketene, a zwitterionic intermediate formed during the reaction can react with a second molecule of ketene instead of closing to a β-lactam, leading to a 1,3-oxazinone derivative. unt.edu While this method does not produce the Current time information in Bangalore, IN.acs.orgoxazinane isomer, it demonstrates the versatility of ketene-aldimine cycloadditions in synthesizing related six-membered oxazinone heterocycles. rasayanjournal.co.inmostwiedzy.pl
Catalytic Strategies inCurrent time information in Bangalore, IN.acs.orgOxazinane Synthesis
Transition Metal-Catalyzed Syntheses
Ruthenium catalysts have been effectively employed in rearrangement reactions to form oxazinane structures. A notable example is the ruthenium-catalyzed N-demethylative rearrangement of N-methyl isoxazolidines, which yields N-H-1,3-oxazinanes. acs.orgnih.gov This transformation provides access to synthetically useful 1,3-aminoalcohols after a subsequent N-O bond cleavage. organic-chemistry.org The reaction proceeds stereospecifically and is described as a self-hydride transferring cleavage of the N-O bond. acs.orgnih.gov It is important to note that this specific rearrangement leads to the formation of the 1,3-oxazinane isomer, not the 1,2-oxazinane. acs.orgorganic-chemistry.org
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. acs.org In the context of oxazinane synthesis, palladium catalysts have been used to facilitate the formation of the related 1,3-oxazinane ring system. One such method is a palladium-catalyzed decarboxylative [4+2] cycloaddition. organic-chemistry.org This reaction utilizes 5-methylene-1,3-oxazinan-2-ones as precursors, which upon decarboxylation generate aza-π-allylpalladium 1,4-dipoles. These intermediates then react with 1,3,5-triazinanes to afford a range of 1,3-oxazinanes in very good yields. organic-chemistry.org This strategy highlights the power of palladium catalysis in generating reactive intermediates for complex cycloadditions, although it leads to the 1,3-oxazinane isomer. The 1,2-oxazinane core is found in some natural products and is often used as a synthetic intermediate for accessing valuable compounds like γ-hydroxy acids. nih.gov
Rhodium catalysts are particularly effective in mediating cyclization reactions to produce oxazinanone scaffolds. One such application is the intramolecular N-H insertion reaction of an amino acid-derived diazoketone. While the primary goal of one study was the synthesis of 3-azetidinones, the formation of a 1,3-oxazinane-2,5-dione was observed as a by-product, demonstrating a rhodium-catalyzed pathway to this class of compounds. frontiersin.orgresearchgate.net
The reaction involves treating a diazoketone, derived from an N-protected amino acid, with a rhodium catalyst. frontiersin.org The proposed mechanism involves the formation of an α-imino rhodium carbene intermediate, which then undergoes intramolecular cyclization. mdpi.com This strategy provides a route to oxazinanedione moieties, which are valuable building blocks in organic synthesis. frontiersin.orgresearchgate.net Another relevant rhodium-catalyzed method is the intramolecular reductive aldol-type cyclization, which can produce β-hydroxylactones with high diastereoselectivity, showcasing rhodium's utility in forming related cyclic structures. nih.gov
Table 2: Metal-Catalyzed Synthesis of 1,3-Oxazinane-2,5-diones from Diazoketones frontiersin.org
| Entry | Substrate | Catalyst | Solvent | Result |
| 1 | Diazoketone from N-Cbz-phenylalanine | Rhodium(II) acetate | Dichloromethane | By-product formation of 1,3-oxazinane-2,5-dione |
| 2 | Diazoketone from N-Cbz-phenylalanine | Scandium triflate (Sc(OTf)₃) | Methanol | Formation of oxazinanedione moiety |
| 3 | Boc-protected diazocarbonyl substrate | Indium triflate (In(OTf)₃) | Not specified | Synthesis of cyclic urethane |
Cbz = Carboxybenzyl; Boc = tert-Butoxycarbonyl
Indium and Scandium Triflate Catalysis inresearchgate.netnih.govOxazinane-2,5-dione Formation
Lewis acids, particularly metal triflates like indium(III) triflate (In(OTf)₃) and scandium(III) triflate (Sc(OTf)₃), are effective catalysts in various organic transformations, including the formation of heterocyclic systems.
Indium(III) Triflate:
Indium(III) triflate has been demonstrated as an efficient catalyst for the dehydrosulfurization of thioamides to nitriles and in benzannulation reactions to produce naphthyl ketones. scirp.orgnih.gov Its utility extends to promoting reactions that could conceptually lead to oxazinane precursors. For instance, In(OTf)₃ catalyzes the formation of pyrazoles from benzaldehyde, phenylhydrazine, and 1-phenylbutane-1,3-dione, showcasing its ability to facilitate condensation and cyclization reactions. mdpi.com While direct catalysis in the formation of 2-ethyl- researchgate.netnih.govoxazinane-2,5-diones is not explicitly detailed in the provided results, its role in related C-C and C-N bond-forming reactions suggests its potential in this area. scirp.orgdntb.gov.ua
Scandium(III) Triflate:
Scandium(III) triflate is a highly effective and recyclable catalyst for the chemoselective conversion of carbonyl compounds to 1,3-oxathiolanes and for the aminolysis of meso-aziridines to furnish valuable 1,2-diamines. organic-chemistry.orgorganic-chemistry.org Its catalytic activity has been harnessed in the synthesis of various heterocyclic compounds. rsc.org For example, Sc(OTf)₃ has been used to catalyze the synthesis of azo-fused benzo researchgate.netnih.govthiazolo[2,3-b]quinazolin-1-ones. rsc.org Research has also shown its effectiveness in the synthesis of chiral β-amino acid derivatives. core.ac.uk The application of scandium triflate in the synthesis of 1,3-oxazinane-2,5-diones is plausible, given its proven ability to activate carbonyls and facilitate intramolecular cyclizations.
Table 1: Comparison of Indium and Scandium Triflate in Catalytic Applications
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Indium(III) Triflate | Dehydrosulfurization, Benzannulation, Pyrazole synthesis | Thioamides, o-alkynylbenzaldehydes, Carbonyl compounds | High yields, Practical solvent use (toluene) |
| Scandium(III) Triflate | Thioacetalization, Aziridine ring-opening, Fused heterocycle synthesis | Carbonyl compounds, meso-Aziridines, Aryl azo salicylaldehydes | High yields, Recyclable catalyst, Mild reaction conditions |
Organocatalytic and Brønsted Acid-Catalyzed Approaches
In recent years, organocatalysis and Brønsted acid catalysis have emerged as powerful tools for the synthesis of heterocyclic compounds, offering metal-free and often environmentally benign alternatives to traditional methods.
Brønsted acids have been successfully employed to catalyze the intramolecular cyclization of various precursors to yield researchgate.netnih.govoxazinane derivatives. A notable example is the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones derived from α-amino acids. nih.govnih.gov This reaction proceeds under metal-free conditions, utilizing silica-supported perchloric acid (HClO₄) as an efficient and environmentally friendly catalyst. nih.govnih.gov The process is operationally simple and provides good yields (up to 90%) of the desired oxazinanones. nih.govnih.gov
Another approach involves the Brønsted acid-catalyzed tandem elimination-cycloaddition reaction of Boc-imines to afford oxazinanones in a single step. researchgate.net This method is significant for its novelty, mild reaction conditions, and the use of an inexpensive catalytic system. researchgate.net The reaction of Boc-imines with styrene (B11656) in the presence of fluoroboric acid has also been explored. researchgate.net
Table 2: Brønsted Acid Catalyzed Synthesis of Oxazinanones
| Catalyst | Substrate | Product | Yield (%) |
| Silica-supported HClO₄ | N-Cbz-protected diazoketones | 1,3-Oxazinane-2,5-diones | 66-90 nih.gov |
| Fluoroboric acid | Boc-imines and styrene | Oxazinanones | 75 researchgate.net |
| Triflic acid | Boc-imines | Oxazinanones | 70 researchgate.net |
Organocatalysis has provided a powerful platform for the enantioselective synthesis of researchgate.netnih.govoxazinane derivatives. A significant development is the asymmetric [4+2]-annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones. researchgate.net This reaction, catalyzed by a cinchonidine-derived squaramide, affords a variety of enantioenriched polyheterotricyclic 1,3-oxazinane derivatives in high yields and with good to excellent enantioselectivities. researchgate.net
More recently, a highly efficient asymmetric [4+2]-annulation of cyclic N-sulfonyl ketimines with δ-hydroxy-α,β-unsaturated ketones has been developed using a hydrogen-bonding bifunctional squaramide-based catalyst. nih.gov This method allows for the precise synthesis of chiral polyheterotricyclic 1,3-oxazinane derivatives containing chiral quaternary centers, achieving high yields (up to 99%), excellent diastereoselectivities (>20:1 dr), and outstanding enantioselectivities (>99% ee). nih.gov
Brønsted Acid Catalyzed Intramolecular Cyclization
Stereoselective Synthesis of Chiralresearchgate.netnih.govOxazinane Structures
The development of stereoselective methods for the synthesis of chiral researchgate.netnih.govoxazinanes is of great importance, as these compounds are valuable intermediates for the preparation of enantiomerically pure β-amino acids and other biologically active molecules.
Enantioselective Lithiation of Boc-researchgate.netnih.govOxazinanes
A key strategy for the enantioselective functionalization of Boc-protected researchgate.netnih.govoxazinanes involves sparteine-mediated enantioselective lithiation. researchgate.netnih.govnih.gov This one-pot reaction sequence, which includes lithiation, transmetallation to zinc, and a subsequent Negishi cross-coupling, provides a direct and versatile route to highly enantioenriched C4- and C5-functionalized Boc-1,3-oxazinanes. researchgate.netnih.govnih.gov The use of either (+)- or (-)-sparteine (B7772259) allows for access to both (R) and (S) configurations of the final products. nih.govnih.gov This method has been shown to be effective for a broad range of substrates, and a catalytic version using a (+)-sparteine surrogate has also been developed. researchgate.netnih.govnih.gov
Chiral Ligand-Controlled Regioselectivity in Cross-Coupling Reactions
The regioselectivity of the Negishi cross-coupling reaction following the enantioselective lithiation of Boc-1,3-oxazinanes is highly dependent on the choice of phosphine (B1218219) ligand on the palladium catalyst. researchgate.netspringernature.com This ligand-controlled regioselectivity allows for the selective functionalization at either the C4 or C5 position of the oxazinane ring. researchgate.netnih.gov For instance, the use of a bulky phosphine ligand can inhibit palladium migration, leading to exclusive C4-functionalization. springernature.com Conversely, a smaller ligand can promote a "ring-walking" mechanism, resulting in selective C5-functionalization. springernature.com This regiodivergent approach provides a powerful tool for the synthesis of a diverse range of chiral β²- and β³-amino acids from a common Boc-1,3-oxazinane precursor. researchgate.netnih.gov
Table 3: Ligand-Controlled Regioselective Functionalization of Boc-1,3-oxazinanes
| Position | Ligand Type | Proposed Mechanism | Product |
| C4 | Bulky phosphine ligand | Direct Negishi coupling | C4-functionalized Boc-1,3-oxazinane |
| C5 | Smaller phosphine ligand | Migratory Negishi coupling ("ring-walking") | C5-functionalized Boc-1,3-oxazinane |
Asymmetric Synthesis from Chiral Precursors (e.g., Carbohydrate Derivatives)
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. researchgate.net Chiral Current time information in Bangalore, IN.researchgate.netoxazinan-2-ones, valuable as intermediates for amino alcohols and other bioactive molecules, can be effectively synthesized from chiral precursors such as carbohydrate derivatives. researchgate.netacs.orgnih.gov
A notable method involves a three-step sequence starting from an optically pure carbohydrate-derived lactone. acs.orgnih.gov The process commences with the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, which opens the lactone ring to form an amide. acs.orgnih.gov This amide intermediate is subsequently reduced and then undergoes carbonylation to yield the desired chiral 6-hydroxymethyl Current time information in Bangalore, IN.researchgate.netoxazinan-2-ones and their analogues. acs.orgnih.gov This strategy leverages the inherent chirality of the starting carbohydrate material to produce enantiomerically pure heterocyclic products. acs.orgnih.gov The development of new methodologies for synthesizing innovative structures from azidosugars, which can be fused with rings like 1,3-oxazolidin-2-one, also highlights the versatility of carbohydrate precursors in asymmetric synthesis. ubi.pt
Synthesis of Fused and BicyclicCurrent time information in Bangalore, IN.researchgate.netOxazinane Systems
The construction of more complex molecular architectures involving Current time information in Bangalore, IN.researchgate.netoxazinane rings is a significant area of synthetic chemistry, leading to novel scaffolds with potential applications in materials science and medicinal chemistry.
Preparation of BicyclicCurrent time information in Bangalore, IN.researchgate.netOxazinone Scaffolds
An efficient, two-step methodology has been developed for the synthesis of bicyclic Current time information in Bangalore, IN.researchgate.netoxazinone scaffolds. mostwiedzy.pl This process begins with the cycloaddition of thermally generated ketenes to aldimines that possess unsaturated side chains. mostwiedzy.pl The resulting intermediate then undergoes a ring-closing metathesis (RCM) reaction to form the final bicyclic structure. mostwiedzy.pl This approach has been successfully applied to create various heterocyclic systems, including 6,9,10,10a-tetrahydro-2H- Current time information in Bangalore, IN.researchgate.netoxazino[3,2-a]azepine-2,4(3H)-dione. mostwiedzy.pl The versatility of this method is demonstrated by its application to different heterocyclic substrates, showcasing its utility in building complex molecular frameworks. mostwiedzy.plsemanticscholar.org
Table 1: Synthesis of Bicyclic Current time information in Bangalore, IN.researchgate.netOxazinone Scaffolds via Cycloaddition-Metathesis This table is generated based on the described synthetic strategy. Specific substrate-product examples for 2-Ethyl- Current time information in Bangalore, IN.researchgate.netoxazinane were not detailed in the provided sources.
| Starting Materials (Aldimine with unsaturated side chain) | Intermediate | Final Bicyclic Product |
|---|---|---|
| N-Allyl-1-phenylmethanimine | Current time information in Bangalore, IN.researchgate.netOxazinane with allyl and phenyl groups | Fused bicyclic Current time information in Bangalore, IN.researchgate.netoxazinone |
| N-(But-3-en-1-yl)-1-phenylmethanimine | Current time information in Bangalore, IN.researchgate.netOxazinane with butenyl and phenyl groups | Fused bicyclic Current time information in Bangalore, IN.researchgate.netoxazinone |
Formation of TricyclicCurrent time information in Bangalore, IN.researchgate.netOxazino-Fused Benzoxazepines
A versatile and transition metal-free approach has been established for the synthesis of novel tricyclic systems where a Current time information in Bangalore, IN.researchgate.netoxazinane ring is fused to a Current time information in Bangalore, IN.acs.orgbenzoxazepine core. semanticscholar.orgresearchgate.net This method relies on the condensation of 3-amino-1-propanol with a substituted 2-(2-bromoethoxy)benzaldehyde (B1272446) in acetonitrile, using anhydrous potassium carbonate as a base at reflux temperature. semanticscholar.orgresearchgate.net
The proposed mechanism involves an initial condensation between the amino group of 3-amino-1-propanol and the aldehyde group to form an imine. researchgate.net This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine, and a subsequent intramolecular N-alkylation displaces the bromide, leading to the formation of the tricyclic 3,4,6,7-tetrahydro-2H,12bH- Current time information in Bangalore, IN.researchgate.netoxazino[3,2-d] Current time information in Bangalore, IN.acs.orgbenzoxazepine scaffold. semanticscholar.orgresearchgate.net This efficient route provides very good yields of the desired complex heterocyclic products. semanticscholar.org
Table 2: Examples of Synthesized Tricyclic Current time information in Bangalore, IN.researchgate.netOxazino[3,2-d] Current time information in Bangalore, IN.acs.orgbenzoxazepines
| 2-(2-Bromoethoxy)benzaldehyde Derivative | Product | Yield |
|---|---|---|
| 2-(2-Bromoethoxy)-5-methoxybenzaldehyde | 10-Methoxy-3,4,6,7-tetrahydro-2H,12bH- Current time information in Bangalore, IN.researchgate.netoxazino[3,2-d] Current time information in Bangalore, IN.acs.orgbenzoxazepine | 72% |
| 2-(2-Bromoethoxy)-4-methoxybenzaldehyde | 11-Methoxy-3,4,6,7-tetrahydro-2H,12bH- Current time information in Bangalore, IN.researchgate.netoxazino[3,2-d] Current time information in Bangalore, IN.acs.orgbenzoxazepine | 69% |
Data sourced from Ashram, M. et al. (2019). semanticscholar.org
Ring Expansion Strategies to Spiro-Current time information in Bangalore, IN.researchgate.netOxazinones
Ring-expansion reactions represent an innovative strategy for synthesizing medium-sized and complex cyclic structures, which are often challenging to create via direct cyclization methods. mdpi.com While specific examples detailing the ring expansion to spiro- Current time information in Bangalore, IN.researchgate.netoxazinones from 2-ethyl- Current time information in Bangalore, IN.researchgate.netoxazinane precursors are not prominent in the literature, analogous transformations in related heterocyclic systems provide insight into potential synthetic routes. For instance, strategies have been developed for the stereoselective synthesis of spiro-annulated tetrahydro-1,2-oxazines through the (3+3)-cycloaddition of spirocyclopropyl oxindoles with aldehydes or ketones. nih.gov This type of reaction, involving the ring-opening of a spirocyclopropane followed by annulation, is a powerful tool for constructing spirocyclic systems. nih.gov The development of such methodologies underscores the potential for applying similar ring expansion principles to access novel spiro- Current time information in Bangalore, IN.researchgate.netoxazinone frameworks.
Sustainable and Green Chemistry Approaches inCurrent time information in Bangalore, IN.researchgate.netOxazinane Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being integrated into synthetic organic chemistry.
Microwave-Assisted Reactions
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. arkat-usa.orgcem.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including Current time information in Bangalore, IN.researchgate.netoxazine derivatives. nih.govorganic-chemistry.org
A general procedure for the microwave-assisted cyclization of ω-amido alcohols, promoted by polyphosphoric acid (PPA) esters, provides an efficient route to 5,6-dihydro-4H-1,3-oxazines. nih.govorganic-chemistry.org For example, using ethyl polyphosphate in chloroform, various 2-aryl-5,6-dihydro-4H-1,3-oxazines can be prepared in good to excellent yields with significantly reduced reaction times. nih.gov Comparative studies have shown that microwave irradiation can dramatically shorten reaction times from hours to minutes while increasing yields. arkat-usa.org This efficiency minimizes energy consumption and the use of solvents, aligning with the goals of sustainable chemistry. arkat-usa.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,4-Oxazine Derivatives This table illustrates the general advantages of microwave heating for oxazine synthesis as reported in the literature. arkat-usa.org
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |
|---|---|---|
| 2,3-Diphenyl-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazine | 5 hours, 75% | 3 minutes, 92% |
| 2-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazine | 6 hours, 72% | 4 minutes, 90% |
| 6-Methyl-2,3-diphenyl-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazine | 5 hours, 78% | 3 minutes, 94% |
Data sourced from Zhimomi, B. K. et al. (2024). arkat-usa.org
Catalyst Reuse and Recovery
A significant consideration in modern chemical synthesis, particularly for industrial applications, is the ability to recover and reuse catalysts. This practice aligns with the principles of green chemistry by reducing waste and lowering production costs. unirc.itmdpi.com For the synthesis of researchgate.netamanote.comoxazine derivatives, several methodologies employing recyclable catalysts have been developed. These catalysts are often heterogeneous, allowing for simple separation from the reaction mixture. unirc.itmdpi.com
Methods for catalyst recovery are chosen based on the catalyst's properties. mdpi.com Common techniques include simple filtration for solid-supported catalysts or the use of an external magnetic field for magnetic nanocatalysts, which combines the benefits of high surface area and easy separation. unirc.itrsc.org
Recent research has highlighted several effective and reusable catalysts for reactions that form researchgate.netamanote.comoxazine structures:
Cobalt-Based Phosphate (B84403) Catalysts: A novel approach utilizes cobalt-based phosphate catalysts, such as Co₃(PO₄)₂ and a bimetallic CoCa₃(HPO₄)(PO₄)₂(OH), for the multicomponent synthesis of 1,3-oxazinone derivatives. researchgate.netdntb.gov.uaresearchgate.net These catalysts have proven to be effective and reusable, which is a significant advantage for large-scale applications. researchgate.netdntb.gov.ua
Nanocomposite Catalysts: A green nanocomposite composed of heteropolyacid stabilized on mesoporous titanium oxide and graphitic carbon nitride has been used for the one-pot synthesis of 1,3-oxazine derivatives. rsc.org This catalyst is easily recovered through simple filtration and can be reused for at least five consecutive runs without a significant loss of its catalytic activity. rsc.org
Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles are particularly advantageous due to their straightforward recovery using an external magnet. unirc.it For example, Brønsted acidic dicationic ionic liquid immobilized on silica-coated iron oxide has been shown to maintain its catalytic activity for at least five cycles in related heterocyclic syntheses. mdpi.com
The reusability of such catalysts is a key performance indicator, often demonstrated by consistently high product yields over multiple reaction cycles.
| Catalyst System | Recovery Method | Number of Reuse Cycles Reported | Key Findings | Reference |
|---|---|---|---|---|
| H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ | Filtration | 5 | No significant loss in catalytic activity observed. High product yields (85-95%) were maintained. | rsc.org |
| Cobalt-based phosphates (e.g., Co₃(PO₄)₂) | Not specified | Multiple | The catalyst is recoverable and reusable, making the process viable for large-scale applications. | researchgate.netdntb.gov.ua |
| Pyridinium-based ionic liquid | Liquid/liquid phase separation | 8 | The catalyst could be reused without a significant decrease in catalytic activity. | researchgate.net |
Chemical Reactivity and Transformations Of 1 2 Oxazinane Derivatives
Ring-Opening Reactions ofrsc.orgresearchgate.netOxazinanes
The susceptibility of the N-O bond to cleavage is a dominant feature of rsc.orgresearchgate.netoxazinane chemistry, leading to various ring-opening reactions. sci-hub.se These transformations are often driven by reduction, thermal conditions, or chemical reagents, resulting in the formation of valuable acyclic structures or other heterocyclic systems. sci-hub.sethieme-connect.com
Studies employing Density Functional Theory (DFT) have illuminated the mechanisms behind thermal, amine-promoted transformations of rsc.orgresearchgate.netoxazinane rings. rsc.orgrsc.org These calculations reveal that such reactions can proceed through the abstraction of a hydrogen atom from the C-3 position by an amine. rsc.orgrsc.org Subsequent steric effects in the transition state can lead to the rupture of the O-N bond, facilitating a ring transformation from a six-membered to a five-membered ring. rsc.orgrsc.org This transformation, previously unknown, results in a 5-membered ring where the nitrogen heteroatom and the oxygen from an ethoxy group form hydrogen bonds with ammonia. rsc.org
| Species | Steric Energy at O1-N2 bond (Indicator) | Reaction Enthalpy (ΔRH, kcal/mol) | Phase |
|---|---|---|---|
| Initial 1,2-Oxazinane (B1295428) Ring | Low | - | - |
| Transition State (TS1) | High (dramatic increase) | - | - |
| 5-Membered Ring Product | - | -34.7 | Gas |
| 5-Membered Ring Product | - | -32.7 | Solution |
The electrocyclic ring-opening of 2H- rsc.orgresearchgate.netoxazines, partially unsaturated derivatives of rsc.orgresearchgate.netoxazinanes, is a well-documented and facile process. sci-hub.sedntb.gov.ua This pericyclic reaction is governed by orbital symmetry rules and can be initiated thermally or photochemically. Theoretical studies on related 2H-pyran and 2H-1,4-oxazine systems show that the activation parameters of these electrocyclic reactions are dependent on the steric and electronic properties of the molecule. scispace.com Such ring-opening reactions are synthetically valuable, providing pathways to various acyclic conjugated systems. researchgate.net
Thermal and Amine-Promoted Ring Transformations
Isomerization Mechanisms ofrsc.orgresearchgate.netOxazinane Rings
Isomerization represents another key transformation for oxazinane rings, allowing for the interconversion of conformers or structural isomers.
Mechanistic studies have detailed how rsc.orgresearchgate.netoxazinane rings can undergo isomerization without ring cleavage through an intramolecular proton transfer process. rsc.orgrsc.org Promoted by amines, this mechanism involves the abstraction of a proton from the C-3 position, followed by its re-recruitment at the same carbon. rsc.orgrsc.org This process facilitates a change in the hybridization at C-3 from sp³ to sp², allowing the ring to adopt a different conformation or isomeric form while avoiding the bond rupture that leads to ring-opening. rsc.org Electron-induced proton transfer (EIPT) is a related fundamental process where electron attachment facilitates proton motion within a molecule, a phenomenon observed in systems like 10-hydroxybenzo[h]quinoline. nih.gov This concept underscores the potential for proton transfer to be triggered by changes in electronic structure. nih.gov
Functionalization and Derivatization Strategies
The development of methods to selectively functionalize the rsc.orgresearchgate.netoxazinane core is crucial for synthesizing complex molecules with potential applications in medicinal chemistry. researchgate.netresearchgate.net
Strategies for the regioselective functionalization of rsc.orgresearchgate.netoxazinanes often exploit the inherent reactivity of the ring system. For instance, Lewis acid-promoted nucleophilic ring-opening of N-acyl-3,6-dihydro-1,2-oxazine oxides allows for the introduction of functionalities at specific positions. researchgate.net This method provides access to trans-4-hydroxyl-5-azido/cyano/amino rsc.orgresearchgate.netoxazinanes. researchgate.net Another approach involves the organocatalytic intramolecular aza-Michael addition, which yields chiral 3-substituted rsc.orgresearchgate.netoxazinanes with high enantioselectivity. researchgate.net In contrast, the functionalization of the rsc.orgresearchgate.netoxazinane scaffold, such as Boc-1,3-oxazinanes, can be achieved with high regio- and enantioselectivity at the C4 and C5 positions through a sequence of directed lithiation, transmetallation, and migratory Negishi coupling. nih.govresearchgate.netnih.gov This highlights the different regiochemical control dictated by the isomer structure.
Post-Cyclization Modifications ofnih.govnih.govOxazinane Skeletons
The saturated nih.govnih.govoxazinane ring, once formed, is a versatile scaffold that can undergo various chemical transformations. These post-cyclization modifications allow for the introduction of diverse functionalities and the generation of new molecular architectures. Key transformations include functionalization of the carbon backbone and cleavage of the heterocyclic ring.
One of the most significant advances in the post-cyclization modification of nih.govnih.govoxazinanes is the direct functionalization of C-H bonds at the C4 and C5 positions. Research has demonstrated a one-pot sequence involving enantioselective lithiation, transmetallation to zinc, and subsequent Negishi cross-coupling to modify N-Boc-protected nih.govnih.govoxazinanes. nih.govnih.gov This method provides a powerful tool for creating stereochemically rich structures from simple oxazinane precursors. The regioselectivity of the functionalization is remarkably controlled by the choice of phosphine (B1218219) ligand in the Negishi coupling step, allowing for exclusive arylation at either the C4 or C5 position. nih.govresearchgate.net For instance, using a bulky phosphine ligand like L3 favors direct coupling at the C4 position, while a more flexible ligand such as L2 promotes a migratory coupling to achieve functionalization at the C5 position. nih.gov The enantioselectivity is controlled by using a chiral diamine, like sparteine, during the initial lithiation step. nih.govnih.gov
These functionalized oxazinanes are valuable intermediates themselves and can be further transformed. A simple treatment with trifluoroacetic acid (TFA) can cleave the aminal group, leading to the corresponding N-Boc-protected 1,3-aminoalcohols, which are important chiral building blocks in asymmetric synthesis. nih.gov
Table 1: Regiodivergent C-H Functionalization of N-Boc- nih.govnih.govoxazinanes via Lithiation/Negishi Coupling nih.govresearchgate.net
| Substrate (N-Boc- nih.govnih.govoxazinane) | Position | Reagents | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|---|
| N-Boc-1,3-oxazinane | C4-Arylation | 1. (+)-sparteine, s-BuLi; 2. Zn(OAc)₂; 3. Ph-nonaflate, Pd(OAc)₂, L³ | N-Boc-4-phenyl-1,3-oxazinane | 61 | 97:3 |
| N-Boc-1,3-oxazinane | C5-Arylation | 1. (+)-sparteine, s-BuLi; 2. ZnCl₂; 3. PhBr, Pd₂(dba)₃, L² | N-Boc-5-phenyl-1,3-oxazinane | 73 | 77.5:22.5 |
| N-Boc-2-ethyl-1,3-oxazinane | C4-Arylation | 1. (+)-sparteine, s-BuLi; 2. Zn(OAc)₂; 3. Ph-nonaflate, Pd(OAc)₂, L³ | N-Boc-2-ethyl-4-phenyl-1,3-oxazinane | - | 97:3 |
| N-Boc-1,3-oxazinane | C4-Vinylation | 1. (–)-sparteine, s-BuLi; 2. ZnCl₂; 3. Vinyl-Br, Pd₂(dba)₃, L⁴ | N-Boc-4-vinyl-1,3-oxazinane | 72 | 96:4 |
Ring-opening reactions represent another major class of post-cyclization modifications. The nih.govnih.govoxazinane ring can be cleaved under various conditions to yield acyclic products. Reductive cleavage using reagents like lithium aluminum hydride can open the ring to produce amino alcohol derivatives. Acid-catalyzed hydrolysis is also a common transformation. For example, N-tosyl-protected nih.govnih.govoxazinanes, which can be formed from the [4+2] cycloaddition of N-tosylazetidines and carbonyl compounds, are readily hydrolyzed to γ-amino alcohols using an acid catalyst like p-toluenesulfonic acid (PTSA) in methanol. iitk.ac.in This sequence demonstrates how the oxazinane can serve as a stable intermediate for the synthesis of complex acyclic structures. iitk.ac.in
Furthermore, post-synthetic modifications have been employed in the context of nucleic acid chemistry. An acyclic (2R,3S)-4-(methoxyamino)butane-1,2,3-triol unit incorporated into an oligonucleotide can be cyclized with an aldehyde post-synthesis to form an N-methoxy- nih.govnih.govoxazinane ring, which acts as a surrogate for the natural nucleoside structure. rsc.orgutupub.fi This modification is reversible, as the oxazinane ring can be hydrolyzed under aqueous conditions, highlighting a dynamic use of the oxazinane skeleton. researchgate.net
Table 2: Ring-Cleavage and Opening Reactions of nih.govnih.govOxazinane Derivatives
| Substrate | Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|
| N-Boc-4-aryl-1,3-oxazinane | TFA, THF | N-Boc-1,3-aminoalcohol | nih.gov |
| 1,3-Oxazinane (B78680) | LiAlH₄ | Amino alcohol | |
| N-Tosyl-2,6-diphenyl-1,3-oxazinane | PTSA, MeOH | γ-Amino alcohol | iitk.ac.in |
| N-Methoxy-1,3-oxazinane nucleic acid | Aqueous solution | (2R,3S)-4-(methoxyamino)butane-1,2,3-triol in oligonucleotide | researchgate.net |
Reactions with Diazo Compounds and Carbenes
The reactions of nih.govnih.govoxazinanes with highly reactive species such as diazo compounds and their resulting carbenes are not extensively documented in the literature, especially concerning intermolecular processes with a pre-formed 2-ethyl- nih.govnih.govoxazinane ring. The available research primarily focuses on intramolecular reactions where a diazocarbonyl functionality is a precursor to the formation of an oxazinane-containing ring system.
Diazocarbonyl compounds are well-established precursors for the generation of carbenes or carbenoids upon treatment with heat, light, or metal catalysts. beilstein-journals.org These intermediates can undergo a variety of transformations, including C-H insertion reactions. beilstein-journals.orgrsc.org A significant application of this reactivity is the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones derived from α-amino acids. nih.govresearchgate.net This intramolecular cyclization is promoted by either metal triflates (e.g., In(OTf)₃, Sc(OTf)₃) or a Brønsted acid catalyst (e.g., silica-supported HClO₄). nih.govdoi.org The proposed mechanism involves the protonation of the diazo group to form a diazonium intermediate, which then loses nitrogen gas to generate a carbene or a related cationic species. nih.gov This electrophilic center is subsequently attacked by the carbonyl oxygen of the Cbz protecting group, leading to ring closure and the formation of the 1,3-oxazinane-2,5-dione skeleton. nih.govdoi.org
Table 3: Intramolecular Cyclization of Diazoketones to form nih.govnih.govOxazinane Derivatives nih.govresearchgate.netdoi.org
| Diazo Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| N-Cbz-phenylglycine-diazoketone | HClO₄-SiO₂ (30 mol%) | Methanol | 6-Phenyl-1,3-oxazinane-2,5-dione | 84 |
| N-Cbz-leucine-diazoketone | HClO₄-SiO₂ (30 mol%) | Methanol | 6-Isobutyl-1,3-oxazinane-2,5-dione | 85 |
| N-Cbz-phenylalanine-diazoketone | In(OTf)₃ (3 mol%) | Dichloromethane (B109758) | 6-Benzyl-1,3-oxazinane-2,5-dione | 95 |
| N-Cbz-valine-diazoketone | In(OTf)₃ (3 mol%) | Dichloromethane | 6-Isopropyl-1,3-oxazinane-2,5-dione | 93 |
Regarding intermolecular reactions, one can extrapolate from the general reactivity of carbenes. Carbenes add to double bonds to form cyclopropanes and insert into C-H bonds. libretexts.org A classic example of carbene reactivity with aromatic systems is the Buchner ring expansion, where a carbene generated from a diazo compound (like ethyl diazoacetate) reacts with an aromatic ring to form a cycloheptatriene (B165957) derivative via a cyclopropanation-electrocyclic ring-opening sequence. wikipedia.orgnih.gov It is conceivable that a nih.govnih.govoxazinane derivative bearing an aromatic substituent could undergo a Buchner-type reaction, although specific examples are not reported in the surveyed literature. Such a reaction would offer a pathway to novel fused heterocyclic systems. However, the direct reaction of carbenes with the C-H bonds of the saturated nih.govnih.govoxazinane ring itself remains an area for future investigation.
Structural Elucidation and Spectroscopic Characterization Of 1 2 Oxazinane Compounds
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. creative-proteomics.com When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation into smaller, characteristic charged fragments. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique theoretical exact mass. researchgate.net For 2-Ethyl- sigmaaldrich.commdpi.comoxazinane, the molecular formula is C₆H₁₃NO.
HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass. While HRMS data for the parent 2-Ethyl- sigmaaldrich.commdpi.comoxazinane is not available, the technique has been applied to confirm the structures of more complex substituted sigmaaldrich.commdpi.comoxazinane derivatives. researchgate.netrsc.org
Table 2: Predicted HRMS Data for 2-Ethyl- sigmaaldrich.commdpi.comoxazinane
| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| C₆H₁₃NO | [M+H]⁺ | 116.1070 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample. purdue.edu This process imparts significant energy to the molecular ion (M⁺·), causing extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that is highly useful for structural elucidation. researchgate.net
An EI-MS spectrum for 2-Ethyl- sigmaaldrich.commdpi.comoxazinane is not present in the surveyed literature. However, the expected fragmentation pathways can be predicted based on the known behavior of cyclic ethers and amines. The molecular ion peak (M⁺·) would appear at an m/z corresponding to the integer molecular weight of 115. Key fragmentation processes would include alpha-cleavage adjacent to the heteroatoms (nitrogen and oxygen), which are favored pathways for stabilizing the resulting radical cation. creative-proteomics.com
Predicted Fragmentation Pathways:
Loss of the ethyl group: A prominent peak would be expected at m/z 86 ([M-C₂H₅]⁺) due to cleavage of the bond between C2 and the ethyl substituent.
Ring cleavage: Alpha-cleavage adjacent to the ring nitrogen or oxygen would initiate ring-opening, followed by subsequent loss of small neutral molecules like ethene or formaldehyde (B43269), leading to various smaller fragment ions.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of 2-Ethyl- sigmaaldrich.commdpi.comoxazinane
| m/z | Proposed Fragment | Comment |
|---|---|---|
| 115 | [C₆H₁₃NO]⁺· | Molecular Ion (M⁺·) |
| 114 | [M-H]⁺ | Loss of a hydrogen radical |
| 86 | [M-C₂H₅]⁺ | Loss of the ethyl group from C2 |
| 57 | [C₃H₇N]⁺· or [C₄H₉]⁺ | Result of ring fragmentation |
| 44 | [C₂H₆N]⁺ | Result of ring fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. savemyexams.com The resulting spectrum provides valuable information about the functional groups present in the compound, as different bond types (e.g., O-H, N-H, C=O, C-O) absorb at characteristic wavenumbers. libretexts.org
An experimental IR spectrum for 2-Ethyl- sigmaaldrich.commdpi.comoxazinane is not documented in the available literature. However, a predictive spectrum can be outlined based on its constituent functional groups. The key absorptions would arise from the N-H bond of the secondary amine, the C-O-C ether linkage, C-N amine linkages, and the sp³ C-H bonds of the alkyl portions.
Table 4: Predicted Characteristic IR Absorption Bands for 2-Ethyl- sigmaaldrich.commdpi.comoxazinane
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3300 - 3500 | N-H stretch | Medium, sharp | Secondary Amine |
| 2850 - 2960 | C-H stretch | Strong | Alkyl (CH₂, CH₃) |
| 1450 - 1470 | C-H bend (scissoring) | Medium | CH₂ |
| 1370 - 1380 | C-H bend (rocking) | Medium | CH₃ |
| 1250 - 1350 | C-N stretch | Medium | Aliphatic Amine |
| 1070 - 1150 | C-O stretch | Strong | Aliphatic Ether |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state.
There is no published crystal structure for the parent compound 2-Ethyl- sigmaaldrich.commdpi.comoxazinane in the searched scientific literature. However, this technique has been widely applied to determine the structures of more complex substituted sigmaaldrich.commdpi.comoxazinane and benzoxazine (B1645224) derivatives. researchgate.netresearchgate.net For these related compounds, X-ray analysis has been crucial for establishing absolute stereochemistry and observing the conformation of the six-membered ring.
Based on fundamental principles of stereochemistry, the saturated sigmaaldrich.commdpi.comoxazinane ring in 2-Ethyl- sigmaaldrich.commdpi.comoxazinane is expected to adopt a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents at the various ring positions can occupy either axial or equatorial positions, which profoundly influences the molecule's reactivity and spectroscopic properties. A crystal structure analysis would confirm this chair conformation and provide exact measurements of the puckering of the ring and the precise orientation of the ethyl group at the C2 position.
Theoretical and Computational Chemistry Studies Of 1 2 Oxazinane Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) stands as a primary method for the computational study of rsc.orgoxazinane systems. It is employed to explore and predict a wide range of molecular properties, from stable conformations to the electronic charge distribution within the molecule. cuny.eduresearchgate.net
The conformational landscape of rsc.orgoxazinane rings is a subject of detailed computational investigation. Like cyclohexane (B81311), the rsc.orgoxazinane ring typically adopts chair-like conformations as its most stable forms. However, the presence of two different heteroatoms (nitrogen and oxygen) introduces complexities. Theoretical studies on molecules like 3-methyltetrahydro-1,3-oxazine have identified multiple minima on the potential energy surface, including chair and twist forms. researchgate.net
DFT calculations, for instance at the ωB97XD/Def2-TZVP level of theory, have been used to determine the equilibrium geometries and relative stabilities of various conformers of substituted rsc.orgoxazinanes. rsc.org In a study of rsc.orgoxazinanes substituted with ethoxy (OEt) and ethyl carboxylate (CO₂Et) groups, the chair conformations were found to be the most stable. rsc.org The interconversion between axial and equatorial chair conformers can occur through different pathways, including twist forms, with the direct chair-chair transition via pyramidal inversion of the nitrogen atom being a preferred low-energy path. researchgate.net The relative energies of these conformers are influenced by the nature and position of substituents on the ring. rsc.org
Table 1: Calculated Relative Stability of Substituted rsc.orgOxazinane Conformers This table presents data for model compounds studied in the literature to illustrate conformational preferences.
| Compound/Conformer | Level of Theory | Relative Stability (kcal/mol) | Source |
| cis-Fused 7a-Methyl Octahydrocyclopenta[d] rsc.orgoxazine (B8389632) | B3LYP/6-31G(d,p) | (Preferred conformations identified) | researchgate.net |
| cis-Fused 8a-Methyl Octahydro rsc.orgbenzoxazine (B1645224) | B3LYP/6-31G(d,p) | (Preferred conformations identified) | researchgate.net |
| 3-Methyltetrahydro-1,3-oxazine (Axial vs. Equatorial) | HF/6-31G(d) | (Multiple minima identified) | researchgate.net |
| Di-substituted rsc.orgoxazinane (OEt, CO₂Et) | ωB97XD/Def2-TZVP | (Various conformers calculated) | rsc.org |
Stereoelectronic effects, particularly the anomeric effect, are fundamental in dictating the conformational preferences of heterocyclic compounds. chemtube3d.comwikipedia.org The anomeric effect is generally understood as the preference of an electronegative substituent at the anomeric carbon (C2 in the case of many heterocycles) to occupy the axial position, a phenomenon that contradicts predictions based on steric hindrance alone. rsc.orgchemtube3d.com This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring heteroatom and the antibonding (σ*) orbital of the adjacent C-substituent bond. chemtube3d.comresearchgate.net
In rsc.orgoxazinane systems, the presence of both oxygen and nitrogen heteroatoms leads to a complex interplay of such effects. rsc.org DFT and Natural Bond Orbital (NBO) analysis are powerful tools to dissect these interactions. rsc.orgnih.gov Studies on substituted rsc.orgoxazinanes reveal that conformational preferences are governed by a delicate balance of hyperconjugative interactions, steric effects, and non-covalent interactions like dipole-dipole forces and hydrogen bonding. rsc.org For example, NBO analysis of 1,3-diarylnaphth[1,2-e] rsc.orgoxazines showed significant delocalization of the nitrogen lone pair into various antibonding orbitals (σ(C1-C1'), σ(C1-C10b), and σ*(C3-O4)), confirming the presence of anomeric-type interactions. nih.gov The relative importance of stereoelectronic versus steric or electrostatic factors can vary depending on the specific substituents and their orientation on the ring. rsc.org
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. ufl.edu This provides a detailed, atomistic view of the reaction mechanism.
For rsc.orgoxazinane systems, computational studies have shed light on various transformations. The mechanism of thermal amine-promoted isomerization of rsc.orgoxazinane rings has been scrutinized using DFT. rsc.org These studies showed that the reaction proceeds not by ring-opening, but through the abstraction of a proton from the C-3 position by an amine, followed by its re-recruitment, leading to an isomeric structure. rsc.org Calculations also revealed that steric effects can lead to the breaking of the O-N bond in the transition state of certain transformations, resulting in a ring contraction from a six-membered to a five-membered ring. rsc.org
In the context of synthesis, computational modeling can confirm the thermodynamic feasibility of different reaction routes. For the synthesis of 1,3-oxazinane-2,6-dione, DFT calculations (at the B3LYP/6-31G** level) showed that a diazoketone cyclization pathway is thermodynamically more favorable (ΔG‡ = 18.3 kcal/mol) than a urea-amine cyclocondensation route (ΔG‡ = 24.7 kcal/mol). The structures of transition states and key intermediates in the formation of alkyl-substituted 1,3-dioxanes (related structures) from alkenes have also been determined at the MP2(fc)/6-31G(d,p) level. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's excitability and tendency to undergo charge transfer. researchgate.netijpsat.org
Table 2: Representative Frontier Molecular Orbital Data for Heterocyclic Compounds This table shows example data from related systems to illustrate typical computational outputs.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| TDHP (a complex heterocycle) | DFT/B3LYP/6-311++G(d,p) | - | - | 4.25 | researchgate.net |
| Monolayer Graphene Sheet | DFT/PBC | - | - | 0.0018 | ijpsat.org |
| NTOZ (an oxazole (B20620) derivative) | M06/6-31G(d,p) | - | - | 4.764 | researchgate.net |
Note: HOMO and LUMO energies are dependent on the specific molecule, level of theory, and basis set used.
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. libretexts.orgoatext.com This analysis partitions the total electron population among the different atoms, providing insight into the electronic structure, dipole moment, and other molecular properties. researchgate.netlupinepublishers.com The charges are calculated based on the contribution of each atomic orbital to the molecular orbitals. libretexts.org
The distribution of Mulliken charges, typically calculated using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p)), reveals the electrophilic and nucleophilic centers in a molecule. researchgate.netlupinepublishers.com In a rsc.orgoxazinane ring, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, while the adjacent carbon atoms (C2, C4, C6) would bear positive partial charges. The specific values of these charges are sensitive to the computational method and basis set used. stackexchange.com It is important to note that while widely used due to its simplicity, the Mulliken analysis method can be highly dependent on the basis set, and other methods like Natural Bond Orbital (NBO) or Löwdin population analysis are sometimes considered more robust. stackexchange.comq-chem.com
Table 3: Example Mulliken Atomic Charges for a Heterocyclic Compound (TZ1) This table presents data for a different heterocyclic molecule to illustrate the concept of Mulliken charge distribution.
| Atom | Atomic Charge (qN) |
| C1 | -0.076 |
| C2 | 0.007 |
| C3 | 0.326 |
| C4 | -0.097 |
| N13 | -0.710 |
| O14 | -0.348 |
| Source: Data from a study on compound TZ1 using DFT/B3LYP/6-31G(d,p). lupinepublishers.com |
Electronic Structure Analysis (e.g., HOMO/LUMO Energies)
Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
While DFT is excellent for studying static properties and reaction pathways of relatively small systems, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. tanaffosjournal.ir MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent effects, and the binding of ligands to proteins. tanaffosjournal.irnih.gov For complex processes like proton transfer, which are crucial in many biological and chemical systems, specialized MD methods have been developed. mpg.de
For large systems, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. cuny.edu In QM/MM simulations, the chemically active part of the system (e.g., the reaction center) is treated with a high-level quantum mechanical method like DFT, while the rest of the environment (e.g., solvent or protein scaffold) is treated with a more computationally efficient molecular mechanics force field. This allows for the study of reactions in a more realistic, extended environment. Such methods are invaluable for understanding enzyme-catalyzed reactions or the behavior of molecules in solution. cuny.edu While specific MD or QM/MM studies focused solely on 2-Ethyl- rsc.orgoxazinane are not prominent in the literature, these techniques are generally applicable to investigate its dynamic conformational equilibria and interactions in a condensed phase. tanaffosjournal.ir
Thermodynamic Characterization of Reactions Involvingresearchgate.netalevelchemistry.co.ukOxazinanes
The thermodynamic characterization of chemical reactions provides fundamental insights into their feasibility, spontaneity, and energy changes. Key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the direction and extent of a chemical process. alevelchemistry.co.uklibretexts.org Enthalpy represents the heat content of a system, with a negative ΔH (exothermic reaction) indicating a release of heat, which generally favors a reaction. alevelchemistry.co.uk Entropy is a measure of disorder; an increase in entropy (positive ΔS) also favors a process. libretexts.org These two factors are combined in the Gibbs free energy equation (ΔG = ΔH - TΔS), where a negative ΔG signifies a spontaneous reaction under constant temperature and pressure. alevelchemistry.co.uk
In the study of researchgate.netalevelchemistry.co.ukoxazinane systems, experimental thermodynamic data is often scarce. Consequently, theoretical and computational chemistry methods have become indispensable tools for predicting and analyzing the thermodynamic properties of reactions involving these heterocyclic compounds. bohrium.comuc.pt Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the estimation of molecular energies, which in turn can be used to calculate reaction enthalpies, entropies, and free energies. up.ptresearchgate.net These computational models are crucial for understanding reaction mechanisms and predicting the stability of reactants, intermediates, transition states, and products. up.pt
Detailed computational studies have been performed to elucidate the reaction mechanisms and thermodynamics of the researchgate.netalevelchemistry.co.ukoxazinane ring system, particularly in its role as an H₂S scavenging agent. A notable study compared the reaction of hydrogen sulfide (B99878) (H₂S) with hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine (a common scavenger), oxazolidine (B1195125), and a generic researchgate.netalevelchemistry.co.ukoxazinane. acs.org
The investigation revealed that the reaction between researchgate.netalevelchemistry.co.ukoxazinane and H₂S proceeds through a mechanism with a significant energy barrier. The determining step of this reaction involves overcoming an activation energy of 54.71 kcal/mol. acs.org This is a critical piece of data for understanding the kinetics and thermodynamic favorability of this specific transformation. The study concluded that while researchgate.netalevelchemistry.co.ukoxazinane is a more effective H₂S scavenger than the related oxazolidine (which has an even higher energy barrier of 62.14 kcal/mol), it is less efficient than the triazine-based scavenger (24.49 kcal/mol). acs.org
The following table summarizes the comparative energy barriers for the reaction with H₂S, as determined by computational analysis.
| Reactant Compound | Rate-Determining Energy Barrier (kcal/mol) |
| researchgate.netalevelchemistry.co.ukOxazinane | 54.71 |
| Oxazolidine | 62.14 |
| Hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine (TZ) | 24.49 |
| Data sourced from computational studies on H₂S scavenging mechanisms. acs.org |
Furthermore, research into energetic materials based on the researchgate.netalevelchemistry.co.ukoxazinane framework highlights other important thermodynamic characteristics. For instance, certain nitro- and azide-substituted researchgate.netalevelchemistry.co.ukoxazinane derivatives have been synthesized and characterized. researchgate.net These studies, combining experimental calorimetry with quantum chemical calculations, have shown that specific derivatives possess a high positive enthalpy of formation (up to 2 MJ kg⁻¹). researchgate.net A high enthalpy of formation is a key thermodynamic parameter indicating a large amount of energy stored within the molecule's chemical bonds, a desirable trait for energetic materials.
The table below presents thermodynamic data for a representative energetic researchgate.netalevelchemistry.co.ukoxazinane derivative compared to a benchmark explosive.
| Compound | Enthalpy of Formation (ΔHf) |
| 5-azido-3,5-dinitro-1,3-oxazinane (ADTON) | up to +2 MJ/kg |
| CL-20 (benchmark explosive) | ~ +1 MJ/kg |
| Data sourced from research on energetic materials. researchgate.net |
While specific thermodynamic data for reactions involving 2-Ethyl- researchgate.netalevelchemistry.co.ukoxazinane are not widely published, these studies on the parent researchgate.netalevelchemistry.co.ukoxazinane ring and its derivatives provide a solid foundation for understanding the thermodynamic principles that govern their chemical behavior. The use of computational models remains a key strategy for exploring the reaction energies, mechanisms, and thermodynamic stability of this class of compounds. bohrium.commdpi.com
Applications Of 1 2 Oxazinane Derivatives in Organic Synthesis
As Versatile Synthetic Intermediates and Building Blocks
nih.govresearchgate.netOxazinane derivatives are widely recognized as versatile synthetic intermediates and building blocks. researchgate.netijrpr.com Chiral 1,3-oxazinan-2-ones, for instance, serve as crucial intermediates in the synthesis of pharmaceutical compounds and amino alcohols. researchgate.netacs.org The inherent structure of the oxazinane ring allows it to function as a synthetic equivalent for other functional groups, such as carbonyl compounds, thereby expanding its utility in synthetic transformations like the Pictet-Spengler reaction. molaid.com
These heterocycles are valuable precursors for N-H-1,3-aminoalcohols, which are important chiral building blocks in their own right. nih.govorganic-chemistry.orgorganic-chemistry.org The synthesis of nih.govresearchgate.netoxazinane derivatives can be achieved through various methods, including the cyclocondensation of primary amines with formaldehyde (B43269) and substituted phenols, often yielding well-defined monomeric products. academie-sciences.fr Their stability and predictable reactivity make them reliable starting points for multi-step syntheses, enabling the construction of more elaborate molecular frameworks. researchgate.netresearchgate.net
In the Preparation of Functionalized Amino Compounds
A significant application of nih.govresearchgate.netoxazinane derivatives lies in their conversion to a variety of functionalized amino compounds. The ring serves as a protected form of a 1,3-amino alcohol, which can be unmasked and further elaborated.
nih.govresearchgate.netOxazinanes are effective precursors for the synthesis of chiral 1,3-amino alcohols, which are valuable components in many biologically active compounds. nih.gov The conversion is often straightforward. For example, N-Boc protected 1,3-oxazinanes can undergo cleavage of the aminal group upon treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as tetrahydrofuran (B95107) (THF), yielding N-Boc-1,3-aminoalcohols. nih.gov These resulting amino alcohols are themselves valuable chiral intermediates for further synthetic applications. nih.gov
Similarly, a highly efficient ruthenium-catalyzed rearrangement of isoxazolidines can produce N-H-1,3-oxazinanes, which are explicitly noted as building blocks that can be subsequently converted to N-H-1,3-aminoalcohols. organic-chemistry.orgorganic-chemistry.org Chiral 1,3-oxazinan-2-ones, synthesized from carbohydrate derivatives, also serve as key intermediates for accessing chiral amino alcohols. researchgate.netacs.org
One of the most sophisticated applications of nih.govresearchgate.netoxazinane derivatives is in the regio- and enantioselective synthesis of β²- and β³-amino acids. nih.govresearchgate.netgrafiati.com These substituted β-amino acids are important substructures in natural products and are used to create peptidomimetics with enhanced stability. nih.gov
The synthesis begins with the enantioselective lithiation of a Boc-1,3-oxazinane, mediated by a chiral diamine like sparteine. nih.govresearchgate.net This is followed by a transmetallation to zinc and a subsequent Negishi cross-coupling reaction. nih.govnih.gov A key feature of this methodology is that the regioselectivity of the functionalization at either the C4 or C5 position of the oxazinane ring is controlled by the choice of ligand in the Negishi coupling, allowing for switchable access to either β²- or β³-amino acid precursors. nih.govresearchgate.net
The resulting C4- or C5-functionalized Boc-1,3-oxazinanes are then converted into the target β-amino acids in a two-step sequence. nih.gov First, the aminal group is cleaved with trifluoroacetic acid to afford the corresponding N-Boc-1,3-aminoalcohol. nih.gov Second, this intermediate is oxidized to the carboxylic acid. researchgate.netnih.gov Two common methods for this oxidation are using ruthenium(III) chloride with sodium periodate (B1199274) (Method A) or catalytic TEMPO with a stoichiometric oxidant like PIDA (phenyliodine diacetate) (Method B). researchgate.netnih.gov This sequence preserves the enantiomeric purity achieved in the initial lithiation step, providing access to highly enantioenriched β²- and β³-amino acids. nih.govnih.gov
| Entry | Functionalized Oxazinane | Position of Functionalization | Oxidation Method | Product Amino Acid | Yield (2 steps) | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | (S)-C5-Phenyl | C5 | A | (S)-β³-Amino-5-phenylpentanoic acid | 75% | 97:3 | researchgate.net |
| 2 | (S)-C5-(4-Methoxyphenyl) | C5 | A | (S)-β³-Amino-5-(4-methoxyphenyl)pentanoic acid | 70% | 97:3 | researchgate.net |
| 3 | (R)-C4-Phenyl | C4 | B | (R)-β²-Amino-4-phenylpentanoic acid | 65% | 96:4 | researchgate.net |
| 4 | (R)-C4-(4-Chlorophenyl) | C4 | B | (R)-β²-Amino-4-(4-chlorophenyl)pentanoic acid | 63% | 96:4 | researchgate.net |
| 5 | (S)-C5-Vinyl | C5 | A | (S)-β³-Amino-hepta-6-enoic acid | 68% | 97:3 | researchgate.net |
Conversion to Chiral Amino Alcohols
Role as Ligands, Auxiliaries, and Phase Transfer Catalysts in Organic Reactions
nih.govresearchgate.netOxazinane derivatives can also play a role in controlling reactivity and stereoselectivity in organic reactions, primarily by serving as chiral auxiliaries.
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org In a notable example, a chiral (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate was used as an auxiliary in the synthesis of arginase inhibitors. mdpi.com The oxazinane scaffold effectively controlled the stereochemistry of an alkylation reaction at the adjacent position, demonstrating its utility in asymmetric synthesis. mdpi.com While oxazolidinones, such as Evans' auxiliaries, are more common, this highlights the potential of the six-membered oxazinane ring to fulfill a similar role. scielo.org.mx
The use of nih.govresearchgate.netoxazinane derivatives as ligands for metal catalysts is not widely reported. Instead, they are more commonly the substrates for transformations that are themselves catalyzed by transition metals, such as the ligand-controlled Negishi coupling mentioned previously. nih.govresearchgate.net
Similarly, nih.govresearchgate.netoxazinane scaffolds are not typically used as phase-transfer catalysts (PTCs). dalalinstitute.combiomedres.us However, PTCs are employed to facilitate the synthesis of these heterocycles. researchgate.net Phase-transfer catalysis is a technique that enables the transport of a reactant between two immiscible phases, accelerating reaction rates and often leading to higher yields and fewer byproducts. dalalinstitute.com Chiral PTCs, for instance, are used to achieve asymmetric alkylations, a principle that can be applied in syntheses involving oxazinane precursors. dalalinstitute.comrcsi.com
Utility in the Development of Complex Chemical Architectures
The nih.govresearchgate.netoxazinane motif is a valuable component in the assembly of complex chemical architectures, particularly those with biological relevance. The ring's defined stereochemistry and its ability to be transformed into other functional groups make it an attractive building block in total synthesis.
A compelling example is found in the asymmetric total synthesis of hetiamacins A–F, a class of amicoumacin group antibiotics. nih.gov The synthetic route involved the formation of a 1,3-oxazinane (B78680) ring from an amicoumacin precursor in a one-pot reaction, showcasing the ring's role in constructing the core of a natural product. nih.gov
Furthermore, the nih.govresearchgate.netoxazinane ring is central to the development of "privileged structures," which are semi-rigid scaffolds capable of interacting with multiple biological targets. nih.gov Researchers have developed methods to produce highly three-dimensional, bio-inspired tricyclic spirolactams that incorporate a decahydro- nih.govresearchgate.netoxazino[2,3-j] nih.govnih.govnaphthyridin-6-one core. These complex structures, rich in sp³-hybridized carbons, are considered attractive starting points for drug discovery programs. nih.gov The synthesis of various polyheterotricyclic 1,3-oxazinane derivatives further underscores the utility of this scaffold in building molecular complexity. researchgate.net
Q & A
Q. What are the recommended synthetic protocols for preparing 2-Ethyl-[1,3]oxazinane derivatives?
A multicomponent reaction approach is commonly employed. For example, a mixture of aldehydes, ammonium hydroxide, and isocyanides under sonication in toluene yields 4-(tetrazole)-1,3-oxazinane derivatives. Key steps include dropwise addition of hydroxy-aldehydes, sonication for 30 minutes, and purification via silica gel chromatography using EtOAc–hexane eluents . While this method focuses on tetrazole-substituted derivatives, analogous protocols can be adapted for ethyl-substituted variants by modifying starting materials.
Q. How should this compound be handled safely in laboratory settings?
Based on structural analogs like 1,3-oxazinane, precautions include:
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard).
- Storage : Keep at 2–8°C in sealed containers away from ignition sources (flammability class 3, H226).
- Waste disposal : Collect residues separately and transfer to licensed hazardous waste contractors .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR : H and C NMR to confirm substituent positions and ring conformation (e.g., axial/equatorial ethyl group orientation).
- TLC : Monitor reaction progress using ethyl acetate/hexane mobile phases.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns. Spectral data for related oxazinane-tetrazole compounds (e.g., 5,5-dimethyl-2-phenethyl derivatives) provide reference benchmarks .
Advanced Research Questions
Q. What computational methods elucidate the conformational dynamics and isomerization mechanisms of this compound?
Density Functional Theory (DFT) at the ωB97XD/Def2-TZVP level reveals:
- Conformers : Ethyl substituents adopt axial or equatorial orientations, influenced by intramolecular hydrogen bonds.
- Isomerization pathways : Thermal amine-promoted ring transformations proceed via transition states stabilized by hydrogen-bonding networks. Free energy barriers (~20–25 kcal/mol) depend on substituent electronic effects .
- Anomeric effect : Oxygen lone pairs influence ring puckering and substituent orientation.
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Organocatalytic [4+2]-annulation using cyclic N-sulfonyl ketimines and γ-hydroxy-α,β-unsaturated ketones yields chiral 1,3-oxazinane derivatives. A squaramide-based bifunctional catalyst enables:
Q. What contradictions exist in reported biological activities of this compound-containing compounds?
Spiro-oxindole derivatives (e.g., 2′H-spiro[indole-3,6′-[1,3]oxazinane]-diones) show cytostatic activity (GI = 2.6–4.1 μM against MCF-7 cells) but lack mechanistic clarity. Discrepancies arise in:
Q. How do solvent effects influence the reactivity of this compound in ring-opening reactions?
Sc(OTf)-catalyzed ring-opening with arylazetidines is solvent-dependent:
- Polar aprotic solvents (e.g., DMF) : Favor allylic amine products via nucleophilic attack.
- Non-polar solvents (e.g., toluene) : Promote 1,3-oxazinane derivative formation through steric stabilization of intermediates.
Solvent polarity modulates transition-state stabilization and regioselectivity .
Methodological Considerations
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
- Standardize sonication parameters : Frequency (50/60 Hz) and duration (30–60 min) significantly impact yield .
- Control moisture : Hydrolytic sensitivity of intermediates requires anhydrous conditions.
- Validate spectral data : Cross-reference with published NMR shifts for analogous compounds (e.g., 5-phenyl-1,3-oxazinane-2,4-dione) .
Q. What strategies optimize catalytic efficiency in asymmetric oxazinane synthesis?
- Ligand design : Chiral squaramides with electron-withdrawing groups enhance hydrogen-bond donor strength.
- Substrate screening : γ-Hydroxy enones with bulky R-groups improve stereoselectivity.
- Kinetic resolution : Separate diastereomers early in purification to avoid epimerization .
Data Management and Reporting
Q. How should raw data from oxazinane studies be documented for peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
